molecular formula C34H25NO9S B6309163 5-CFDA ethanedioic-S-phenylmethyl ester CAS No. 690958-19-1

5-CFDA ethanedioic-S-phenylmethyl ester

Cat. No.: B6309163
CAS No.: 690958-19-1
M. Wt: 623.6 g/mol
InChI Key: ZSIKQDVYTJYHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CFDA ethanedioic-S-phenylmethyl ester typically involves the esterification of 5-carboxyfluorescein with ethanedioic acid and phenylmethyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-CFDA ethanedioic-S-phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-CFDA ethanedioic-S-phenylmethyl ester is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-CFDA ethanedioic-S-phenylmethyl ester involves its ability to permeate cell membranes and undergo enzymatic hydrolysis to release the fluorescent 5-carboxyfluorescein. This fluorescence can then be detected and measured, allowing for the visualization and quantification of various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CFDA ethanedioic-S-phenylmethyl ester is unique due to its specific ester groups, which provide distinct hydrolysis and substitution properties. This makes it particularly useful in applications requiring precise control over the release of the fluorescent moiety .

Properties

IUPAC Name

[6'-acetyloxy-5-[(2-benzylsulfanyl-2-oxoethyl)carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25NO9S/c1-19(36)41-23-9-12-27-29(15-23)43-30-16-24(42-20(2)37)10-13-28(30)34(27)26-11-8-22(14-25(26)33(40)44-34)32(39)35-17-31(38)45-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKQDVYTJYHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCC(=O)SCC5=CC=CC=C5)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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